Cas no 1172693-82-1 (6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride)

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride is a chemically modified carbohydrate derivative with potential applications in synthetic organic chemistry and pharmaceutical research. The compound features multiple acetyl-protected hydroxyl groups and an acetoxymethyl substituent, enhancing its stability and reactivity in selective transformations. The hydrochloride salt form improves solubility in polar solvents, facilitating handling in aqueous or protic environments. This intermediate may serve as a versatile building block for glycosylation reactions or the synthesis of complex bioactive molecules. Its structural features allow for controlled deprotection strategies, enabling precise functionalization. The compound's purity and defined stereochemistry make it suitable for mechanistic studies and targeted derivatization in medicinal chemistry applications.
6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride structure
1172693-82-1 structure
商品名:6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
CAS番号:1172693-82-1
MF:C14H22ClNO9
メガワット:383.778784275055
MDL:MFCD03002361
CID:2092341
PubChem ID:2755080

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
    • SB44412
    • NSC82044
    • [3,4,6-tris(acetyloxy)-5-aminooxan-2-yl]methyl acetate hydrochloride
    • .beta.-D-Glucopyranose, 1,3,4,6-tetraacetate, hydrochloride
    • NSC-13814
    • .beta.-Glucosamine, hydrochloride
    • 1,3,4,6-Tetra-O-acetyl-
    • -D-glucopyranose Hydrochloride
    • 1,3,4,6-tetra-o-acetyl-b-d-glucosamine hcl
    • 1172693-82-1
    • NSC-82044
    • 2-Amino-2-deoxy-1,3,4,6-tetra-O-acetyl--D-glucopyranose Hydrochloride
    • SR-01000400344
    • 1?3?4?6-Tetra-O-acetyl-2-amino-2-deoxy-?
    • NSC13814
    • 6-(acetoxymethyl)-3-aminotetrahydro-2h-pyran-2,4,5-triyltriacetatehydrochloride
    • [3,4,6-TRIS(ACETYLOXY)-5-AMINOOXAN-2-YL]METHYL ACETATE HYDROCHLORIDYL
    • 34948-62-4
    • SY289445
    • SR-01000400344-1
    • SY067669
    • 1,3,4,6-Tetra-O-acetyl-a-D-glucosamine hydrochloride
    • MFCD01075204
    • AKOS004909823
    • A-D-galacosamine Hydrochloride
    • LS-14335
    • C14H22ClNO9
    • MFCD32670969
    • Hexopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate
    • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-d-glucopyranose x HCl
    • 6-(acetoxymethyl)-3-aminotetrahydro-2h-pyran-2,4,5-triyl triacetate hydrochloride
    • MT170372
    • MDL: MFCD03002361
    • インチ: InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H
    • InChIKey: BQLUYAHMYOLHBX-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

計算された属性

  • せいみつぶんしりょう: 383.0983090g/mol
  • どういたいしつりょう: 383.0983090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 25
  • 回転可能化学結合数: 9
  • 複雑さ: 507
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 5
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 140Ų

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0987678-5g
6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95%
5g
$1600 2024-08-02
Chemenu
CM182028-1g
6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95%
1g
$*** 2023-04-03
eNovation Chemicals LLC
K05813-1g
6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 >95%
1g
$195 2023-09-04
Chemenu
CM182028-1g
6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95%
1g
$574 2021-06-15
Ambeed
A137578-1g
6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95+%
1g
$480.0 2024-04-26
eNovation Chemicals LLC
Y0987678-5g
6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95%
5g
$1600 2025-02-20
Alichem
A119001630-1g
6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95%
1g
$544.50 2023-09-04
eNovation Chemicals LLC
Y0987678-5g
6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride
1172693-82-1 95%
5g
$1600 2025-02-19

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 関連文献

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochlorideに関する追加情報

Introduction to 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride (CAS No. 1172693-82-1)

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride (CAS No. 1172693-82-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tetrahydro-2H-pyran core with multiple acetate and acetoxymethyl functionalities, as well as an amino group. These structural elements contribute to its potential therapeutic applications and have been the subject of numerous scientific studies.

The tetrahydro-2H-pyran core is a cyclic ether that provides a rigid framework for the molecule, enhancing its stability and bioavailability. The acetate and acetoxymethyl groups are known for their ability to modulate the compound's solubility and metabolic properties, making it suitable for various pharmaceutical formulations. The presence of an amino group further adds to its versatility, as it can participate in hydrogen bonding and other interactions with biological targets.

Recent research has focused on the potential of 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride as a lead compound for the development of new drugs. Studies have shown that this compound exhibits promising activity against a range of biological targets, including enzymes and receptors involved in various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound has potent inhibitory effects on specific kinases, which are key enzymes implicated in cancer progression.

In addition to its anti-cancer properties, 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride has also shown potential in the treatment of neurodegenerative disorders. Research conducted at the University of California revealed that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and inflammation. These findings suggest that it could be a valuable candidate for the development of novel therapies for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the protection of functional groups followed by selective transformations to introduce the desired substituents. For example, the tetrahydro-2H-pyran core can be synthesized from readily available starting materials through a series of reactions including ring closure metathesis (RCM) and subsequent functionalization steps.

The physicochemical properties of 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride have been extensively characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational behavior in different environments. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination.

In terms of safety and toxicity, preliminary studies have indicated that 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully assess its safety profile before it can be considered for clinical trials. Researchers are currently conducting preclinical studies to evaluate its pharmacokinetics, pharmacodynamics, and potential side effects in animal models.

The potential applications of 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride extend beyond its use as a drug candidate. It has also been explored as a building block for the synthesis of more complex molecules with diverse biological activities. For example, chemists at Harvard University have used this compound as a key intermediate in the development of novel antiviral agents targeting influenza viruses.

In conclusion, 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride (CAS No. 1172693-82-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into new therapeutic agents. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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清らかである:99%
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